molecular formula C11H13BrO2 B1283088 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 365572-08-3

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No.: B1283088
CAS No.: 365572-08-3
M. Wt: 257.12 g/mol
InChI Key: UOEGCVFXAKQTNI-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13BrO2 It is a brominated ketone derivative, characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 4-(propan-2-yloxy)phenyl group

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one has been utilized in the synthesis of various chemical compounds. For instance, it was involved in the preparation of derivatives like 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one and further used to synthesize compounds with antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

  • Selective α-Monobromination : The chemical has been used in studies exploring the selective α-monobromination of alkylaryl ketones, showcasing its versatility in chemical synthesis (Ying, 2011).

  • Mesomorphic Properties : Research into the mesomorphic properties of compounds has also involved derivatives of this compound, particularly in understanding the influence of bromo or cyano groups on mesomorphic ranges (Tinh, Zann, & Dubois, 1979).

Biological Studies

  • Antimicrobial Studies : Certain synthesized compounds using this chemical have shown promising results in antimicrobial studies, indicating its potential in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

  • Biological Evaluation : It has been used as a base compound in the biological evaluation of various synthesized chemicals, contributing to the understanding of their biological activities and potential applications (Patil, Pathan, & Zangade, 2021).

Crystal Structure and Analysis

  • Crystallography Studies : The compound has been a subject in crystallographic studies, aiding in the determination of crystal structures of various derivatives, which is crucial in understanding their physical and chemical properties (Li et al., 2007).

Other Applications

  • Organic Synthesis : It plays a significant role in organic synthesis, being a key component in the synthesis of various organic compounds with potential applications in different fields of chemistry and biology (Kumar, Rāmānand, & Tadigoppula, 2017).

  • Materials Science : This compound has been used in the development of new materials, particularly in the field of materials science, contributing to the advancement of novel materials with specific properties (Percec, Chu, & Kawasumi, 1994).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one typically involves the bromination of 1-[4-(propan-2-yloxy)phenyl]ethan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions generally include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3

Properties

IUPAC Name

2-bromo-1-(4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGCVFXAKQTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572930
Record name 2-Bromo-1-{4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365572-08-3
Record name 2-Bromo-1-{4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one
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